molecular formula C20H32N6 B14683046 2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine] CAS No. 34462-01-6

2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]

Cat. No.: B14683046
CAS No.: 34462-01-6
M. Wt: 356.5 g/mol
InChI Key: PYMQZCXYORRKSC-UHFFFAOYSA-N
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Description

2,2’-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine] is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of two pyrimidine rings substituted with isopropyl groups at positions 4 and 6, connected by a hydrazine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine] typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can further modify the hydrazine bridge or the pyrimidine rings.

    Substitution: The isopropyl groups on the pyrimidine rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Hydrazine and sodium borohydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2,2’-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine] involves its ability to interact with metal ions and other molecules through its hydrazine and pyrimidine moieties. The compound can form stable complexes with metal ions, which can then participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine] is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and physical properties. The hydrazine bridge also provides distinct coordination chemistry compared to other similar compounds.

Properties

CAS No.

34462-01-6

Molecular Formula

C20H32N6

Molecular Weight

356.5 g/mol

IUPAC Name

1,2-bis[4,6-di(propan-2-yl)pyrimidin-2-yl]hydrazine

InChI

InChI=1S/C20H32N6/c1-11(2)15-9-16(12(3)4)22-19(21-15)25-26-20-23-17(13(5)6)10-18(24-20)14(7)8/h9-14H,1-8H3,(H,21,22,25)(H,23,24,26)

InChI Key

PYMQZCXYORRKSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC(=N1)NNC2=NC(=CC(=N2)C(C)C)C(C)C)C(C)C

Origin of Product

United States

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